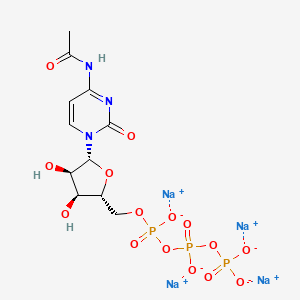

N4-Acetylcytidine triphosphate (sodium)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N4-Acetylcytidine triphosphate (sodium) is a chemical compound that plays a significant role in various biological processes. It is a modified nucleotide, specifically an acetylated form of cytidine triphosphate, which is essential in the synthesis of RNA. This compound is known for its involvement in post-transcriptional modifications of RNA, influencing RNA stability and translation efficiency.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N4-Acetylcytidine triphosphate (sodium) typically involves the acetylation of cytidine triphosphate. The process begins with the protection of the hydroxyl groups of cytidine triphosphate, followed by the selective acetylation of the amino group at the N4 position. The reaction is usually carried out in the presence of acetic anhydride and a base such as pyridine. After acetylation, the protecting groups are removed to yield N4-Acetylcytidine triphosphate. The final product is then converted to its sodium salt form for stability and solubility.

Industrial Production Methods

In an industrial setting, the production of N4-Acetylcytidine triphosphate (sodium) involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process is optimized for yield and purity, ensuring that the compound meets the required standards for research and application.

Analyse Des Réactions Chimiques

Types of Reactions

N4-Acetylcytidine triphosphate (sodium) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert N4-Acetylcytidine triphosphate to its reduced forms, which may have different biological activities.

Substitution: The acetyl group at the N4 position can be substituted with other functional groups, altering the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of N4-Acetylcytidine triphosphate, as well as substituted analogs with different functional groups at the N4 position.

Applications De Recherche Scientifique

N4-Acetylcytidine triphosphate (sodium) has a wide range of applications in scientific research:

Chemistry: It is used as a substrate in enzymatic reactions to study RNA synthesis and modification.

Biology: The compound is crucial in understanding RNA modifications and their effects on gene expression and regulation.

Medicine: Research on N4-Acetylcytidine triphosphate contributes to the development of therapeutic strategies targeting RNA modifications in diseases such as cancer.

Industry: It is used in the production of modified RNA for various biotechnological applications, including the development of RNA-based therapeutics and diagnostics.

Mécanisme D'action

N4-Acetylcytidine triphosphate (sodium) exerts its effects through the acetylation of RNA molecules. The acetyl group at the N4 position of cytidine enhances the stability and translation efficiency of RNA. This modification is catalyzed by the enzyme N-acetyltransferase 10 (NAT10), which transfers the acetyl group from acetyl-CoA to the N4 position of cytidine. The modified RNA molecules exhibit increased resistance to degradation and improved translation efficiency, contributing to the regulation of gene expression.

Comparaison Avec Des Composés Similaires

Similar Compounds

N4-Acetyl-2’-O-methylcytidine: Another acetylated cytidine derivative with additional methylation at the 2’ position.

N6-Acetyladenosine: An acetylated adenosine derivative with similar properties and applications.

5-Methylcytidine: A methylated cytidine derivative involved in DNA and RNA modifications.

Uniqueness

N4-Acetylcytidine triphosphate (sodium) is unique due to its specific acetylation at the N4 position, which significantly impacts RNA stability and translation. This modification is highly conserved across different species, highlighting its essential role in cellular processes. The compound’s ability to enhance RNA stability and translation efficiency makes it a valuable tool in research and therapeutic applications.

Activité Biologique

N4-Acetylcytidine triphosphate (sodium) is a modified nucleotide that has garnered attention for its biological activities, particularly in the context of mRNA modifications and their implications in various cellular processes. This article delves into the biological activity of N4-acetylcytidine triphosphate (ac4CTP), highlighting its role in gene expression regulation, effects on cellular metabolism, and potential therapeutic applications.

Overview of N4-Acetylcytidine Triphosphate

N4-acetylcytidine (ac4C) is an RNA modification catalyzed by the enzyme N-acetyltransferase 10 (NAT10). This modification has been implicated in the regulation of mRNA stability, translation, and interactions with various proteins. The presence of ac4C in mRNA can influence gene expression by altering the structural conformation of RNA, thereby enhancing or inhibiting translation depending on the context.

-

Translation Regulation :

- Ac4C enhances translation elongation by stabilizing interactions between mRNA and tRNAs, particularly in coding sequences (CDS). This stabilization occurs through intramolecular hydrogen bonding, which improves base-pairing with guanosine and inhibits co-translational decay pathways .

- In contrast, ac4C can negatively impact translation initiation under certain conditions by modifying base-pairing interactions in the 5' untranslated region (UTR) of mRNAs .

-

Impact on Cellular Metabolism :

- Recent studies have shown that ac4C plays a significant role in metabolic reprogramming, particularly in cancer cells. For instance, NAT10-mediated ac4C modification enhances serine uptake and biosynthesis in acute myeloid leukemia (AML), promoting stemness and progression of leukemia .

- In hepatocellular carcinoma (HCC), elevated levels of NAT10 and ac4C have been associated with poor patient outcomes. Silencing NAT10 significantly inhibits tumor growth by reducing ac4C levels, thereby affecting the translation of oncogenic proteins .

- Immunogenicity Modulation :

Table 1: Summary of Biological Activities of N4-Acetylcytidine Triphosphate

Case Studies

- Acute Myeloid Leukemia :

- Hepatocellular Carcinoma :

Propriétés

IUPAC Name |

tetrasodium;[[[(2R,3S,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N3O15P3.4Na/c1-5(15)12-7-2-3-14(11(18)13-7)10-9(17)8(16)6(27-10)4-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,6,8-10,16-17H,4H2,1H3,(H,22,23)(H,24,25)(H2,19,20,21)(H,12,13,15,18);;;;/q;4*+1/p-4/t6-,8-,9-,10-;;;;/m1..../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBLTNBKSQTQJC-XGZYCNACSA-J |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N3Na4O15P3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.